N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide, also known as HA-1004, is a synthetic compound widely used in scientific research as a protein kinase inhibitor. It exhibits a broader spectrum of inhibitory action on protein kinases, particularly displaying greater potency against cyclic nucleotide-dependent protein kinases, including cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA), compared to its inhibitory effect on protein kinase C (PKC). [, , , , , ] HA-1004 serves as a valuable tool in investigating cellular processes, signaling pathways, and the role of protein kinases in various biological systems.
HA-1004, chemically known as N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride, is a selective inhibitor of protein kinase A and also inhibits cyclic GMP-dependent protein kinase. This compound is recognized for its role in inhibiting lipolysis and inducing vascular relaxation, making it significant in various biochemical and medical research applications. HA-1004 is classified as a small molecule drug and is primarily utilized in the study of signal transduction pathways and second messenger systems.
The synthesis of HA-1004 involves the reaction of 5-isoquinolinesulfonamide with 2-guanidinoethylamine. This reaction typically occurs in a suitable solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product. The process may also involve a catalyst to facilitate the reaction. After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the hydrochloride salt of HA-1004.
For industrial production, similar synthetic routes are followed but optimized for larger scale operations. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.
The molecular formula of HA-1004 is C₁₃H₁₈N₄O₂S, with a molecular weight of 306.37 g/mol. The structure features a 5-isoquinolinesulfonamide core with a guanidinoethyl side chain, which is crucial for its biological activity. The compound's structural characteristics enable it to selectively interact with protein kinases, influencing their activity in cellular processes.
HA-1004 can undergo various chemical reactions, including:
The products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives while reduction could produce modified forms of HA-1004.
HA-1004 exerts its pharmacological effects primarily by inhibiting cyclic nucleotide-dependent protein kinases, specifically cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein kinase. This inhibition leads to vasodilation by relaxing vascular smooth muscle and suppressing lipolysis. The compound acts at intracellular levels, altering regulatory mechanisms associated with second messengers like cyclic AMP and cyclic GMP .
Analyses such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability during synthesis and storage.
HA-1004 has a diverse range of scientific applications:
The discovery of HA-1004 (N-(2-guanidinoethyl)-5-isoquinolinesulfonamide) represents a pivotal advancement in the development of isoquinolinesulfonamide-based protein kinase inhibitors during the early 1980s. Synthesized as part of a systematic effort to create pharmacological tools for probing cyclic nucleotide signaling, HA-1004 emerged from structure-activity relationship (SAR) studies focused on modifying the alkyl chain length connecting the isoquinolinesulfonamide moiety to the guanidine group. These investigations revealed that derivatives with varying alkyl chain lengths (C0-C6) exhibited differential potencies in both in vitro kinase inhibition and functional vascular relaxation assays, establishing critical molecular determinants for biological activity [2] [6].
HA-1004 was first pharmacologically characterized in 1985 by Ishikawa and colleagues, who demonstrated its unique ability to induce vascular smooth muscle relaxation in pre-contracted rabbit aortic strips. Unlike conventional vasodilators acting through membrane receptors, HA-1004 produced relaxation unaffected by adrenergic or cholinergic antagonists (phenotolamine, propranolol, atropine). This suggested an intracellular mechanism of action targeting second messenger systems [2]. Crucially, HA-1004 shifted calcium dose-response curves rightward in depolarized arterial strips and relaxed contractions induced by calcium ionophore A-23187 in calcium-free solutions, positioning it as an intracellular calcium antagonist with a novel mechanism distinct from calcium channel blockers like nifedipine [4] [6].
The compound’s academic significance was cemented through its utility in dissecting cyclic nucleotide signaling in diverse physiological systems. Studies leveraged HA-1004 to elucidate protein kinase A (PKA) and protein kinase G (PKG) involvement in neuronal plasticity, cardiovascular regulation, and immune cell function, establishing it as a foundational tool in signal transduction research [5] [8].
HA-1004 belongs to the sulfonamide class of small-molecule kinase inhibitors characterized by an isoquinoline core linked to a guanidinoethyl group. Its systematic IUPAC name is N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, with hydrochloride (CAS 92564-34-6) and dihydrochloride (CAS 91742-10-8) salts commonly used in research. The molecular formula is C₁₂H₁₆ClN₅O₂S for the hydrochloride form (molecular weight 329.81 g/mol) and C₁₂H₁₈Cl₂N₅O₂S for the dihydrochloride (molecular weight 366.26 g/mol) [3] [6] [9].
Structurally, HA-1004 features:
Table 1: HA-1004 Nomenclature and Structural Characteristics
Classification Aspect | Description | Significance |
---|---|---|
Chemical Class | Isoquinolinesulfonamide | Core scaffold for ATP-competitive inhibition |
Systematic Name | N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide | IUPAC-approved identifier |
Common Salts | Hydrochloride (CAS 92564-34-6), Dihydrochloride (CAS 91742-10-8) | Solubility and stability optimization |
Molecular Formula | C₁₂H₁₆ClN₅O₂S (HCl salt) | Defines elemental composition and molecular weight (329.81 g/mol) |
Key Functional Groups | Sulfonamide, guanidine, isoquinoline | Dictates target interactions and physicochemical properties |
HA-1004 is classified pharmacologically as a multi-target kinase inhibitor with primary activity against cyclic nucleotide-dependent kinases (PKA, PKG). It also exhibits inhibition of protein kinase C (PKC), myosin light chain kinase (MYLK), and calcium channel proteins, though with lower potency [1] [8] [10]. This multitarget profile places it within the broader category of serine/threonine protein kinase inhibitors, distinct from tyrosine kinase inhibitors or selective calcium channel blockers.
HA-1004 occupies a critical evolutionary niche in kinase inhibitor development, bridging first-generation non-selective agents and modern selective inhibitors. Its discovery preceded the elucidation of kinase crystal structures, relying instead on functional screening and SAR optimization. Key milestones in its development include:
Selectivity Benchmarking: HA-1004 demonstrated superior selectivity for cyclic nucleotide-dependent kinases (PKA, PKG) over PKC compared to early analogs like H-7. Biochemical characterization revealed Ki values of 1.4 µM for PKG, 2.3 µM for PKA, 13 µM for CaM kinase II, 40 µM for PKC, and 150 µM for MYLK [8]. This differential inhibition profile enabled researchers to dissect overlapping signaling cascades involving cAMP/cGMP and calcium pathways in cellular systems [2] [7].
Proof-of-Concept for Polypharmacology: HA-1004 provided early evidence that simultaneous inhibition of multiple kinase targets could yield unique therapeutic effects. Its ability to antagonize both PKA and PKG contributed to potent vasorelaxant activity exceeding that of calcium channel blockers in pulmonary hypertension models. In newborn lambs with induced pulmonary hypertension, HA-1004 produced selective 30% reductions in pulmonary vascular resistance with minimal systemic effects, demonstrating functional advantages of multitarget engagement [4].
Mechanistic Insights for Next-Gen Inhibitors: Studies with HA-1004 revealed fundamental structure-inhibition relationships guiding subsequent inhibitor design. Its ethylene linker length (C2) was found optimal for PKA/PKG selectivity, while longer chains favored PKC inhibition. This informed development of clinical candidates with tuned selectivity profiles [2] [8].
Table 2: Evolution of Key Isoquinolinesulfonamide-Based Protein Kinase Inhibitors
Compound | Primary Targets (Ki) | Key Structural Features | Therapeutic/Research Applications | Limitations |
---|---|---|---|---|
HA-1004 | PKA (2.3 µM), PKG (1.4 µM), PKC (40 µM) | Guanidinoethyl linker (C2 chain) | Vascular research, neuronal signaling | Moderate PKC/MYLK cross-reactivity |
H-7 | PKC (6.0 µM), PKA (3.0 µM) | Shorter alkyl linker (C1 chain) | T-cell activation studies | Higher PKC inhibition than HA-1004 |
H-8 | PKG (0.48 µM), PKA (1.2 µM) | Guanidinopropyl linker (C3 chain) | cGMP signaling research | Reduced PKA/PKG selectivity |
H-89 | PKA (0.05 µM) | Modified isoquinoline core | Highly selective PKA inhibition | Developed post-HA-1004 (1990) |
HA-1004's academic legacy lies in establishing the pharmacological feasibility of targeting multiple kinases with a single scaffold. Modern multitarget kinase inhibitors (e.g., midostaurin, sunitinib) embody principles first demonstrated with HA-1004—namely, that balanced inhibition of complementary targets can yield efficacy unattainable with selective agents. Furthermore, HA-1004 pioneered the use of kinase inhibitors as mechanistic probes, exemplified by its use in clarifying PKA/PKG crosstalk in morphine withdrawal-induced cardiac changes [9] and calcium-mediated apoptosis in thymic lymphomas [5].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: